molecular formula C27H28N2O5 B12032208 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 764656-80-6

1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12032208
CAS No.: 764656-80-6
M. Wt: 460.5 g/mol
InChI Key: XVBLJVBLYWJXGW-OGLMXYFKSA-N
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Description

1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclohexylcarbonyl group, a carbohydrazonoyl group, and a naphthyl group, all linked to a 3,4-dimethoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the individual components. The cyclohexylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the carbohydrazonoyl group is often synthesized via hydrazine derivatives. The final coupling of these groups with the naphthyl and 3,4-dimethoxybenzoate moieties is achieved through esterification reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of substituted naphthyl or benzoate derivatives .

Scientific Research Applications

1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

764656-80-6

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

[1-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C27H28N2O5/c1-32-24-15-13-20(16-25(24)33-2)27(31)34-23-14-12-18-8-6-7-11-21(18)22(23)17-28-29-26(30)19-9-4-3-5-10-19/h6-8,11-17,19H,3-5,9-10H2,1-2H3,(H,29,30)/b28-17+

InChI Key

XVBLJVBLYWJXGW-OGLMXYFKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4CCCCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4CCCCC4)OC

Origin of Product

United States

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